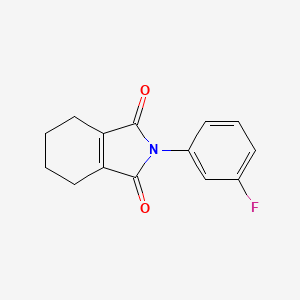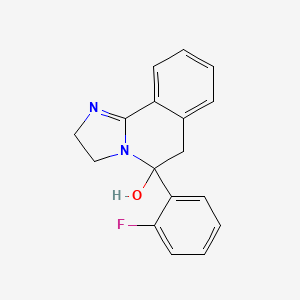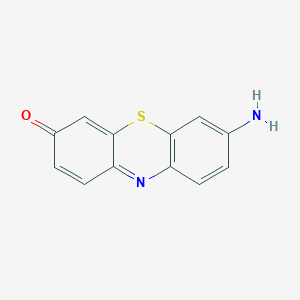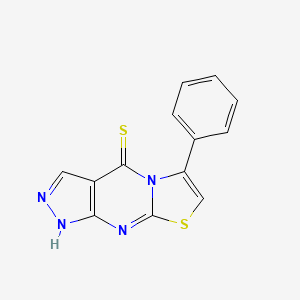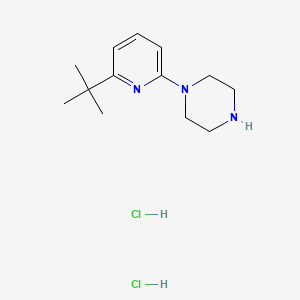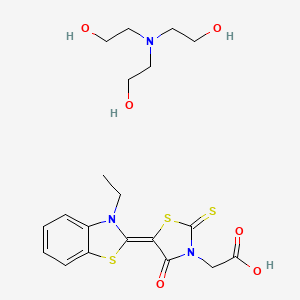
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tris(2-hydroxyethyl)ammonium cation with a 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate anion, making it an interesting subject for scientific research.
準備方法
The synthesis of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves several steps:
Formation of the 3-ethylbenzothiazol-2(3H)-ylidene intermediate: This step typically involves the reaction of 3-ethylbenzothiazole with a suitable reagent to form the ylidene intermediate.
Synthesis of the 4-oxo-2-thioxothiazolidine-3-acetate: This can be achieved through the reaction of thiazolidine derivatives with appropriate oxidizing agents.
Combination of the intermediates: The final step involves the reaction of the ylidene intermediate with the 4-oxo-2-thioxothiazolidine-3-acetate to form the desired compound.
Formation of the tris(2-hydroxyethyl)ammonium salt: This is achieved by reacting the final product with tris(2-hydroxyethyl)amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or thiazolidine rings are replaced with other groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
類似化合物との比較
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate can be compared with similar compounds such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar chemical properties.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and exhibit similar reactivity.
Ammonium salts: These compounds have similar ionic properties and can be used in similar applications.
The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties.
特性
CAS番号 |
75069-22-6 |
|---|---|
分子式 |
C20H27N3O6S3 |
分子量 |
501.6 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O3S3.C6H15NO3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11;8-4-1-7(2-5-9)3-6-10/h3-6H,2,7H2,1H3,(H,17,18);8-10H,1-6H2/b13-11+; |
InChIキー |
SBQFVYQVMFWNBI-BNSHTTSQSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


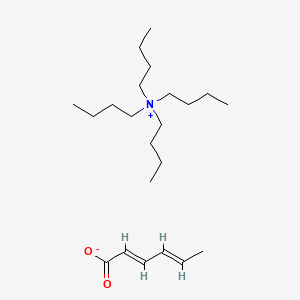
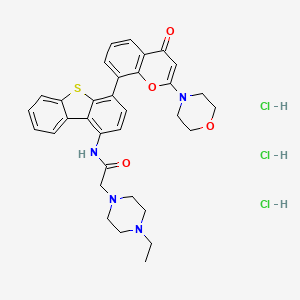
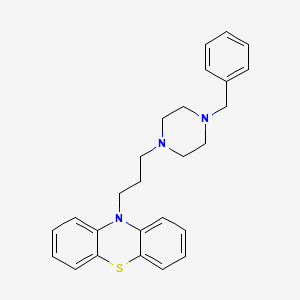

![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
